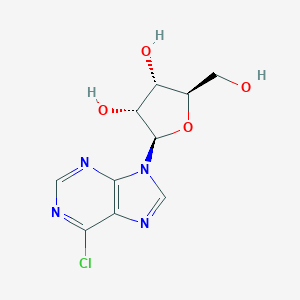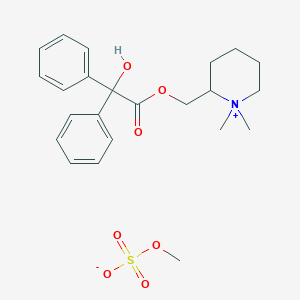
1-Allyl-3,7-Dimethyl-8-Phenylxanthin
Übersicht
Beschreibung
1-Allyl-3,7-dimethyl-8-phenylxanthine is a chemical compound known for its role as an A1 adenosine receptor antagonist . This compound has a molecular formula of C16H16N4O2 and a molecular weight of 296.32 g/mol . It is characterized by its unique structure, which includes an allyl group, two methyl groups, and a phenyl group attached to a xanthine core.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3,7-dimethyl-8-phenylxanthine has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of adenosine receptor antagonists.
Biology: The compound is utilized in biological studies to investigate the role of adenosine receptors in various physiological processes.
Medicine: It has potential therapeutic applications in the treatment of conditions related to adenosine receptor activity, such as cardiovascular diseases and neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
Target of Action
The primary target of 1-Allyl-3,7-dimethyl-8-phenylxanthine is the Adenosine A1 receptor (A1-R) . This receptor plays a crucial role in inhibitory neurotransmission and is involved in various physiological processes such as sleep regulation and pain perception.
Mode of Action
1-Allyl-3,7-dimethyl-8-phenylxanthine acts as an antagonist of the Adenosine A1 receptor . It blocks the increases in intracellular Ca2+ concentration produced by the A1 receptor agonist 2-chloro-N6-cyclopentyl-adenosine .
Biochemical Pathways
The antagonistic action of 1-Allyl-3,7-dimethyl-8-phenylxanthine on the Adenosine A1 receptor affects the adenosine signaling pathway . By blocking the A1 receptor, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and neurotransmitter release.
Result of Action
The antagonistic action of 1-Allyl-3,7-dimethyl-8-phenylxanthine on the Adenosine A1 receptor can lead to a variety of cellular effects, depending on the specific physiological context. For example, in the nervous system, it may enhance neurotransmitter release and neuronal activity .
Biochemische Analyse
Biochemical Properties
1-Allyl-3,7-dimethyl-8-phenylxanthine is known to interact with adenosine receptors, particularly the A1 adenosine receptor . The nature of these interactions involves blocking increases in intracellular Ca2+ concentration produced by the A1 receptor agonist .
Cellular Effects
The effects of 1-Allyl-3,7-dimethyl-8-phenylxanthine on cells are primarily mediated through its antagonistic action on the A1 adenosine receptor . This can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Allyl-3,7-dimethyl-8-phenylxanthine exerts its effects by binding to the A1 adenosine receptor and blocking the increases in intracellular Ca2+ concentration produced by the A1 receptor agonist . This does not antagonize increases produced by the A2 or A3 agonists .
Vorbereitungsmethoden
The synthesis of 1-Allyl-3,7-dimethyl-8-phenylxanthine typically involves the alkylation of 3,7-dimethylxanthine with allyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Allyl-3,7-dimethyl-8-phenylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Allyl-3,7-dimethyl-8-phenylxanthine can be compared with other xanthine derivatives such as:
Caffeine: A well-known stimulant that also acts as an adenosine receptor antagonist but with a different structure and potency.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases, which has a similar mechanism of action but different pharmacokinetic properties.
8-Phenyltheophylline: A compound with a similar structure but different functional groups, leading to variations in its biological activity.
The uniqueness of 1-Allyl-3,7-dimethyl-8-phenylxanthine lies in its specific structural features and its potent antagonistic action on A1 adenosine receptors, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3,7-dimethyl-8-phenyl-1-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-4-10-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKISSNPEWQAXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407835 | |
| Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149981-23-7 | |
| Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















